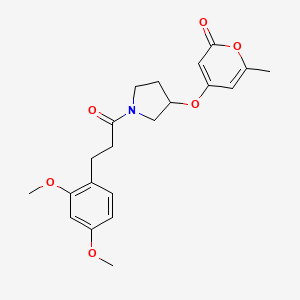![molecular formula C18H16N6O2 B2455493 2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428367-14-9](/img/structure/B2455493.png)
2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starting Material: 3,5-dimethyl-1H-pyrazole
Reaction: Condensation with 4-chloropyrimidine under basic conditions to form the pyrazolyl-pyrimidine intermediate.
Final Coupling
Reaction: The benzo[d]isoxazole core is coupled with the pyrazolyl-pyrimidine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions
-
Preparation of Benzo[d]isoxazole Core
Starting Material: 2-nitrobenzaldehyde
Reaction: Cyclization with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form benzo[d]isoxazole.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzo[d]isoxazole moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the starting material can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The pyrazolyl-pyrimidine moiety can undergo nucleophilic substitution reactions, particularly at the chloro position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products
Oxidation: Formation of benzo[d]isoxazole-3-carboxylic acid
Reduction: Formation of benzo[d]isoxazol-3-ylamine
Substitution: Formation of various substituted pyrazolyl-pyrimidine derivatives
Applications De Recherche Scientifique
2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets in cells.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biological studies to understand the mechanisms of various biochemical pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets in cells. The benzo[d]isoxazole moiety can bind to enzymes and receptors, modulating their activity. The pyrazolyl-pyrimidine structure allows the compound to interact with nucleic acids and proteins, affecting gene expression and protein function.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to cell surface receptors, influencing signal transduction pathways.
Nucleic Acids: The compound can intercalate with DNA or RNA, affecting transcription and translation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(benzo[d]isoxazol-3-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-4-yl)acetamide
- 2-(benzo[d]isoxazol-3-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)thiazole-4-yl)acetamide
- 2-(benzo[d]isoxazol-3-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-4-yl)acetamide
Uniqueness
The uniqueness of 2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzo[d]isoxazole and pyrazolyl-pyrimidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-7-12(2)24(22-11)17-9-16(19-10-20-17)21-18(25)8-14-13-5-3-4-6-15(13)26-23-14/h3-7,9-10H,8H2,1-2H3,(H,19,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUSMSYTLGHBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CC3=NOC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2455413.png)


![N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2455418.png)
![2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2455423.png)
![2-[(4,4-Difluorocyclohexyl)oxy]pyridine](/img/structure/B2455424.png)
![5-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2455425.png)
![8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455426.png)

![3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide](/img/structure/B2455428.png)



![ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2455432.png)
